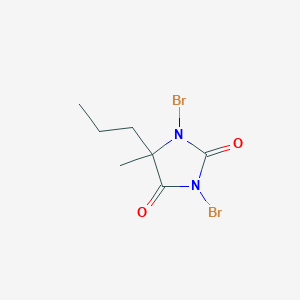
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- is a brominated derivative of imidazolidinedione. This compound is characterized by the presence of two bromine atoms, a methyl group, and a propyl group attached to the imidazolidinedione ring. It is a white crystalline solid with applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- typically involves the bromination of 5-methyl-5-propylimidazolidine-2,4-dione. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 1 and 3 positions of the imidazolidinedione ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield. The process involves the use of a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed .
化学反应分析
Types of Reactions
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazolidinedione derivatives with additional oxygen-containing functional groups, while reduction can yield less brominated imidazolidinedione compounds.
科学研究应用
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug development.
作用机制
The mechanism of action of 2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- involves the release of bromine ions, which act as strong oxidizing agents. These bromine ions can disrupt cellular processes in microorganisms, leading to their death. The compound’s effectiveness as a disinfectant is due to its ability to generate hypobromous acid, which is a potent antimicrobial agent .
相似化合物的比较
Similar Compounds
1,3-Dibromo-5,5-dimethyl-2,4-imidazolidinedione: This compound is similar in structure but has two methyl groups instead of a methyl and a propyl group.
1,3-Dichloro-5,5-dimethyl-2,4-imidazolidinedione: This compound contains chlorine atoms instead of bromine atoms.
5-Ethyl-5-methyl-2,4-imidazolidinedione: This compound has an ethyl group instead of a propyl group.
Uniqueness
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine atoms and the propyl group makes it particularly effective as a disinfectant and antimicrobial agent.
属性
CAS 编号 |
445252-34-6 |
|---|---|
分子式 |
C7H10Br2N2O2 |
分子量 |
313.97 g/mol |
IUPAC 名称 |
1,3-dibromo-5-methyl-5-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10Br2N2O2/c1-3-4-7(2)5(12)10(8)6(13)11(7)9/h3-4H2,1-2H3 |
InChI 键 |
FGQJXIPTGIQMKA-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(C(=O)N(C(=O)N1Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)-](/img/structure/B14251943.png)
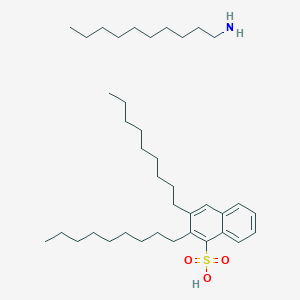
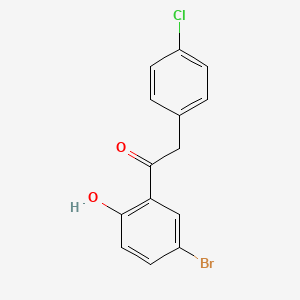
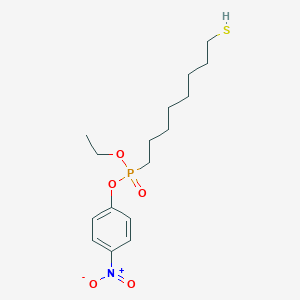
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)

![Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-](/img/structure/B14251985.png)
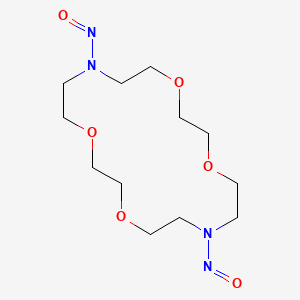
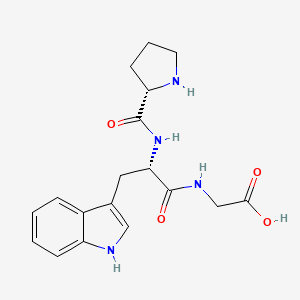
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
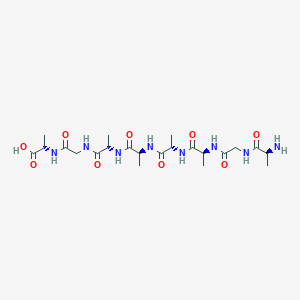
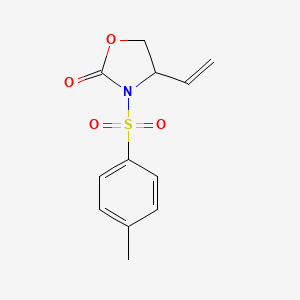
![7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B14252038.png)

